molecular formula C12H21NO2 B1422723 Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate CAS No. 91690-87-8

Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate

Cat. No. B1422723
CAS RN: 91690-87-8
M. Wt: 211.3 g/mol
InChI Key: FEXIQRWMZBXNCT-UHFFFAOYSA-N
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Description

Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate is a chemical compound with the molecular weight of 211.3 . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of this compound has attracted attention from many research groups worldwide. Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21NO2/c1-3-15-12(14)8-9-6-10-4-5-11(7-9)13(10)2/h9-11H,3-8H2,1-2H3 . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate and related compounds have been extensively studied for their synthesis and structural properties. For instance, the base-catalyzed condensation of specific aldehydes with 1-azabicyclo compounds has been a method to prepare various azabicyclo derivatives, providing detailed information on their molecular conformation through X-ray crystallography (Sonar et al., 2006). Such studies are crucial for understanding the 3D arrangement of these molecules, which is fundamental for their potential applications in various fields including material science and pharmacology.

Synthetic Methodologies

Researchers have developed novel synthetic methodologies to construct azabicyclo derivatives, which are integral to the structural framework of many natural products and pharmaceuticals. A notable approach includes the tandem Horner-Emmons olefination-conjugate addition reaction, which enables the formation of 1,5-disubstituted-6-azabicyclo[3.2.1]octanes, a key step in synthesizing analogues of complex alkaloid structures (Callis et al., 1996). Such methodologies expand the toolbox for synthetic chemists, allowing for the creation of diverse and complex molecular architectures.

Chemical Transformations and Reactivity

The chemical reactivity of azabicyclo derivatives, including those related to Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate, has been a subject of interest. Studies have explored various chemical transformations, such as the synthesis of diastereoisomers and their subsequent degradation, which are pivotal for understanding the chemical behavior and potential applications of these compounds (Kongkathip et al., 1999). This knowledge is crucial for the development of new drugs and materials.

Conformational and Pharmacological Studies

The conformational dynamics and potential pharmacological applications of azabicyclo derivatives have been explored through structural and conformational studies. For example, research on esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol has provided insights into their preferred molecular conformations and their implications for pharmacological activity (Izquierdo et al., 1991). Understanding these aspects is essential for designing molecules with desired biological activities.

Nematicidal Activity

Recent research has also investigated the nematicidal activity of novel azabicyclo derivatives, showing potential in agricultural applications. Compounds derived from 5-HT3 receptor antagonists exhibited significant lethal rates against pinewood nematodes, suggesting their use as bioactive agents in pest control (Xu et al., 2021). Such findings open new avenues for the development of environmentally friendly pesticides.

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, H335, which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-3-15-12(14)8-9-6-10-4-5-11(7-9)13(10)2/h9-11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXIQRWMZBXNCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CC2CCC(C1)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80892384
Record name Ethyl (3-endo)-8-methyl-8-azabicyclo[3.2.1]-octane-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80892384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate

CAS RN

56880-11-6
Record name Ethyl (3-endo)-8-methyl-8-azabicyclo[3.2.1]-octane-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80892384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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